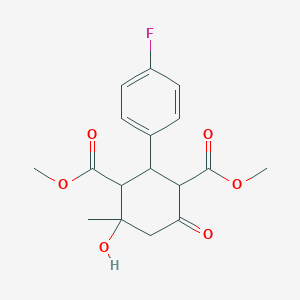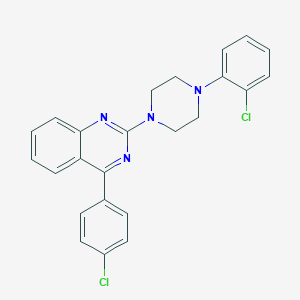![molecular formula C22H15NO5 B407229 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one CAS No. 307547-24-6](/img/structure/B407229.png)
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a nitro group attached to a benzyloxy moiety, which is further connected to a chromen-2-one scaffold. The compound’s unique structure makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl alcohol and 4-phenylcoumarin.
Formation of Benzyloxy Intermediate: The 4-nitrobenzyl alcohol is reacted with a suitable base (e.g., sodium hydride) to form the corresponding benzyloxy anion. This anion is then reacted with 4-phenylcoumarin under controlled conditions to form the benzyloxy intermediate.
Cyclization: The benzyloxy intermediate undergoes cyclization in the presence of a catalyst (e.g., palladium) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chromen-2-one scaffold can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The benzyloxy moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Dihydro Derivatives: Formed by the reduction of the chromen-2-one scaffold.
Substituted Derivatives: Formed by nucleophilic substitution of the benzyloxy moiety.
科学的研究の応用
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
作用機序
The mechanism of action of 7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it interacts with nitroreductase enzymes, leading to a reduction of the nitro group and subsequent fluorescence enhancement . In anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
5,7-Bis-(4-nitro-benzyloxy)-2-phenyl-chromen-4-one: Another chromen-2-one derivative with similar structural features.
2-Methyl-7-(4-nitro-benzyloxy)-3-phenoxy-chromen-4-one: A related compound with a phenoxy group instead of a phenyl group.
Uniqueness
7-[(4-Nitrophenyl)methoxy]-4-phenylchromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential anticancer properties make it a valuable compound for scientific research.
特性
CAS番号 |
307547-24-6 |
|---|---|
分子式 |
C22H15NO5 |
分子量 |
373.4g/mol |
IUPAC名 |
7-[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H15NO5/c24-22-13-20(16-4-2-1-3-5-16)19-11-10-18(12-21(19)28-22)27-14-15-6-8-17(9-7-15)23(25)26/h1-13H,14H2 |
InChIキー |
VDDJNFRYRPLMSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(4-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407147.png)
![N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B407148.png)
![N-[1-[(2-hydroxyanilino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B407150.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]thio}-6-thien-2-ylnicotinonitrile](/img/structure/B407153.png)

![Ethyl 4-[2-(benzoylamino)-3-(2-thienyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B407156.png)
![3-amino-4,6-diphenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407157.png)
![Ethyl 2-{[(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B407158.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B407160.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B407161.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B407162.png)
![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407165.png)

![2-[4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B407169.png)
